molecular formula C9H21NO3S B1264514 (7-Methyloctyl)sulfamic acid

(7-Methyloctyl)sulfamic acid

Cat. No. B1264514
M. Wt: 223.34 g/mol
InChI Key: WRAOMSYSAAAQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-methyloctyl)sulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a (7-methyloctyl) group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a (7-methyloctyl)sulfamate.

Scientific Research Applications

Therapeutic Applications

(7-Methyloctyl)sulfamic acid, as a derivative of sulfamic acid, has significant implications in therapeutic applications. Notably, sulfamic acid derivatives like sulfamates are integral in designing pharmacological agents with diverse biological activities. For instance, sulfamate inhibitors of aminoacyl-tRNA synthetases have emerged as a new class of antibiotics, effective against drug-resistant infections. These derivatives also show promise in antiviral therapies, especially in HIV treatment through reverse transcriptase and protease inhibitors. In cancer therapy, sulfamates target steroid sulfatase and carbonic anhydrases in tumors, offering new approaches in treating hormone-dependent cancers such as breast and prostate cancers. Sulfamates like topiramate, used clinically as anticonvulsants, have also been suggested for treating obesity due to their inhibition of mitochondrial isozyme CA V involved in lipogenesis (Winum et al., 2004).

Chemical Synthesis and Catalysis

In chemical synthesis, (7-Methyloctyl)sulfamic acid-related compounds have been used as catalysts in reactions such as acetolysis of cyclic ethers, offering a greener alternative to metal-containing acidic materials. This methodology is applicable to various cyclic ethers, demonstrating versatility in synthetic chemistry (Wang et al., 2004). Additionally, sulfamic acid has been employed as an efficient catalyst for the protection of carbonyls in acetalization and ketalization reactions, highlighting its role in organic synthesis due to its stability and selectivity (Wang et al., 2005).

Environmental and Industrial Applications

From an environmental perspective, sulfamic acid derivatives are being explored for their potential in water treatment and pollution control. For example, sulfamic acid incorporated into materials like HKUST-1 has demonstrated efficiency in adsorptive removal of pollutants from water, indicating its utility in environmental remediation (Kaid et al., 2020). In industrial applications, sulfamic acid serves as a green and efficient catalyst for esterification reactions and as an environmentally friendly alternative electrolyte for acid cleaning and corrosion inhibition, highlighting its role in sustainable industrial processes (Verma & Quraishi, 2022).

properties

Product Name

(7-Methyloctyl)sulfamic acid

Molecular Formula

C9H21NO3S

Molecular Weight

223.34 g/mol

IUPAC Name

7-methyloctylsulfamic acid

InChI

InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13)

InChI Key

WRAOMSYSAAAQTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCNS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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